5-Fluoro-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine
Description
5-Fluoro-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine is a compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of neuroprotection and anti-inflammatory treatments .
Properties
Molecular Formula |
C15H17FN4O |
|---|---|
Molecular Weight |
288.32 g/mol |
IUPAC Name |
5-fluoro-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C15H17FN4O/c1-21-14-5-3-2-4-13(14)19-6-8-20(9-7-19)15-17-10-12(16)11-18-15/h2-5,10-11H,6-9H2,1H3 |
InChI Key |
ZTKXNVNVLIVGFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=C(C=N3)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Fluoro-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine typically involves the reaction of 2-chloropyrimidine with 1-(2-methoxyphenyl)piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like xylene at elevated temperatures (around 130°C) for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
5-Fluoro-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly at the fluorine and chlorine positions on the pyrimidine ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can undergo Suzuki coupling reactions in the presence of boronic acids and palladium catalysts.
Common reagents used in these reactions include potassium carbonate, palladium acetate, and various boronic acids. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Fluoro-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine has several scientific research applications:
Neuroprotection: It has shown potential as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases.
Anti-inflammatory: The compound exhibits anti-inflammatory properties, making it useful in the study of inflammatory pathways and potential treatments.
Cancer Research: It has been investigated for its cytotoxic effects on cancer cells, particularly in lung carcinoma.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets such as alpha1-adrenergic receptors. It acts as an antagonist to these receptors, which are involved in various physiological processes including smooth muscle contraction and neurotransmitter release . The compound’s binding affinity to these receptors has been studied through in silico docking and molecular dynamics simulations .
Comparison with Similar Compounds
5-Fluoro-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine can be compared with other pyrimidine derivatives and arylpiperazine-based compounds. Similar compounds include:
2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine: Another pyrimidine derivative with similar substitution patterns.
4-fluoro-5-(substituted phenyl-piperazin-1-yl)-2-nitro-phenoles: Compounds with similar piperazine and fluorine moieties.
The uniqueness of 5-Fluoro-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine lies in its specific substitution pattern and its potential therapeutic applications in neuroprotection and anti-inflammatory treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
